molecular formula C17H16 B1610910 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene] CAS No. 7197-62-8

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]

Cat. No. B1610910
CAS RN: 7197-62-8
M. Wt: 220.31 g/mol
InChI Key: OPELWUSJOIBVJS-UHFFFAOYSA-N
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Description

“2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol” is a chemical compound with the CAS Number: 223137-87-9 . Its molecular weight is 252.31 . It is also known as SPINOL .


Synthesis Analysis

The synthesis of SPINOL and its analogues usually involves obtaining them in racemic forms, which require further chiral resolution . The synthetic methods of SPINOL and its analogues in the past 20 years have been summarized, including those bearing heteroatoms in the spiro skeleton .


Molecular Structure Analysis

The molecular structure of “2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol” is represented by the linear formula C17H16O2 . The InChI Code for this compound is 1S/C17H16O2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6,18-19H,7-10H2 .

Safety And Hazards

The safety information for “2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

The future directions for “2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diol” involve the development of efficient methods of asymmetric catalytic synthesis of chiral spiro ligands from cheap and readily available raw materials .

properties

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-7-15-13(5-1)9-11-17(15)12-10-14-6-2-4-8-16(14)17/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPELWUSJOIBVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504893
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]

CAS RN

7197-62-8
Record name 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Reactant of Route 2
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Reactant of Route 3
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Reactant of Route 4
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Reactant of Route 5
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]
Reactant of Route 6
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]

Citations

For This Compound
70
Citations
S Kang, G Huo, Z Zhang, T Guo, Z Dai… - ACS Applied Polymer …, 2023 - ACS Publications
The polymer of intrinsic microporosity (PIM-1) for gas separation has attracted wide attention because of its high gas permeabilities and modest selectivities. In recent years, with the aim …
Number of citations: 0 pubs.acs.org
B Shrimant, Y Dangat, UK Kharul… - Journal of Polymer …, 2018 - Wiley Online Library
A new diamine containing spirobisindane and phenazine units, namely, 3,3,3′,3′‐tetramethyl‐2,2′,3,3′‐tetrahydro‐1,1′‐spirobi[cyclopenta[b]phenazine]‐7,7′‐diamine (…
Number of citations: 10 onlinelibrary.wiley.com
X Ma, R Swaidan, Y Belmabkhout, Y Zhu, E Litwiller… - 2014 - repository.kaust.edu.sa
CCDC 838941: Experimental Crystal Structure Determination : 3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol dichloromethane solvate Toggle navigation Login Toggle navigation View Item Home …
Number of citations: 0 repository.kaust.edu.sa
YP Zhang, MX Mao, SQ Song, Y Wang… - Angewandte Chemie …, 2022 - Wiley Online Library
In this study, we report the first circularly polarized white organic light‐emitting diodes (CP‐WOLEDs) based on all thermally activated delayed fluorescence (TADF) materials. Two pairs …
Number of citations: 23 onlinelibrary.wiley.com
JY Lee, JY Zhan, MBMY Ang, SC Yeh, HA Tsai… - Separation and …, 2021 - Elsevier
In this study, spirobisindane-functionalized graphene oxide (SFGO)/polyimide (Matrimid® 5218, ie M) solutions are spin-coated onto a polysulfone support to produce SFGO@M …
Number of citations: 21 www.sciencedirect.com
B Zhu, H Qiu, C Ma, S Chen, J Zhu, S Tong - Journal of Chromatography A, 2023 - Elsevier
As the demand for enantiopure compounds increases, chiral separation has become increasingly important in many fields. Enantioselective liquid-liquid extraction is an up-and-coming …
Number of citations: 3 www.sciencedirect.com
J Wang, Y Ogawa, N Shibata - Iscience, 2019 - cell.com
Fluorinated organic compounds are produced in abundance by the pharmaceutical and agrochemical industry, making such compounds attractive as building blocks for further …
Number of citations: 19 www.cell.com
S Wang, S Ma, H He, W Ai, D Wang, X Zhao, C Chen - Polymer, 2019 - Elsevier
Six polyimides, containing pyridine and spirocyclic units, were successfully synthesized by chemical imidization. Structure-dependent properties such as thermal decomposition …
Number of citations: 25 www.sciencedirect.com
P Shaykhutdinova, M Oestreich - Synthesis, 2019 - thieme-connect.com
The synthesis and spectroscopic characterization of two novel cationic silicon–sulfur Lewis pairs with a chiral 4,4′-disubstituted binaphthyl silepine backbone are described. Both …
Number of citations: 14 www.thieme-connect.com
WJ Tang, J Tan, LJ Xu, KH Lam… - … Synthesis & Catalysis, 2010 - Wiley Online Library
The use of a chiral iridium catalyst generated in situ from the (cyclooctadiene)iridium chloride dimer, [Ir(COD)Cl] 2 , the P‐Phos ligand [4,4′‐bis(diphenylphosphino)‐2,2′,6,6′‐…
Number of citations: 109 onlinelibrary.wiley.com

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